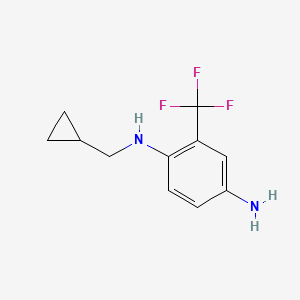
4-Bromomethyl-1-isopropoxy-2-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthesis Routes::
- Bromination of p-Nitrotoluene:
- The compound can be synthesized by brominating p-nitrotoluene using bromine or a brominating agent.
- Reaction:
C7H7NO2+Br2→C7H6BrNO2+HBr
- Isopropoxylation of the brominated intermediate yields 4-bromomethyl-1-isopropoxy-2-nitrobenzene.
- Reaction:
C7H6BrNO2+C3H7O→C7H6BrNO2C3H7O
- Industrial-scale production typically involves batch or continuous processes, optimizing yield and purity.
Chemical Reactions Analysis
4-Bromomethyl-1-isopropoxy-2-nitrobenzene participates in various reactions:
Substitution Reactions:
Reduction Reactions:
Oxidation Reactions:
Scientific Research Applications
Organic Synthesis:
Medicinal Chemistry:
Pesticides and Herbicides:
Material Science:
Mechanism of Action
Notable Targets:
Pathways Involved:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-nitro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)15-10-4-3-8(6-11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
PDDGFNWYBCYCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



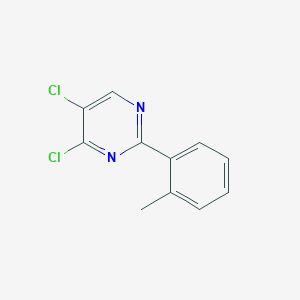



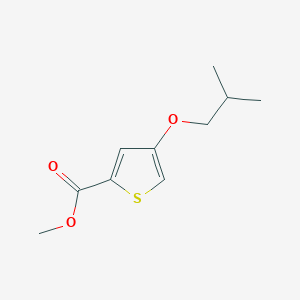


![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
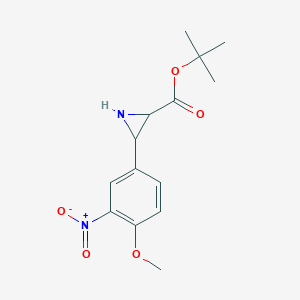
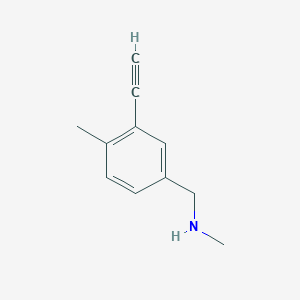
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)
